1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound belonging to the class of quinolone derivatives. These compounds are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry for the development of antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor containing the naphthyridine core, followed by the introduction of the cyclopropyl and fluoro groups under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of advanced catalysts to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions within the molecule.
Scientific Research Applications
1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound is investigated for its antibacterial properties and potential use in the development of new antibiotics.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets within bacterial cells. The compound inhibits the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the proper functioning of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A fluoroquinolone with enhanced activity against certain bacterial strains and a different side effect profile.
Uniqueness
1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and pyridinyl groups contribute to its potency and spectrum of activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H12FN3O3 |
---|---|
Molecular Weight |
325.29 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H12FN3O3/c18-13-7-11-15(22)12(17(23)24)8-21(10-1-2-10)16(11)20-14(13)9-3-5-19-6-4-9/h3-8,10H,1-2H2,(H,23,24) |
InChI Key |
XUNJSZSMARVWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)C4=CC=NC=C4)F)C(=O)O |
Origin of Product |
United States |
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